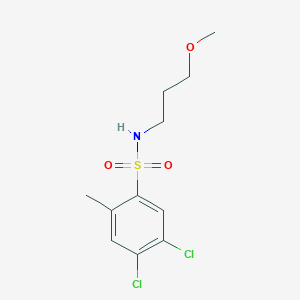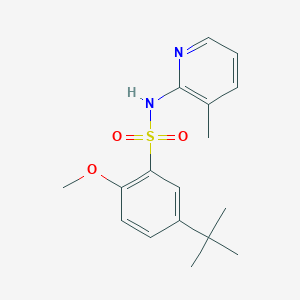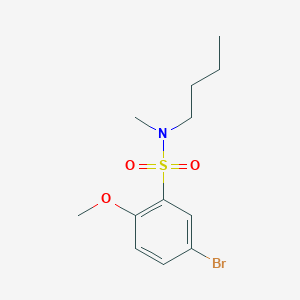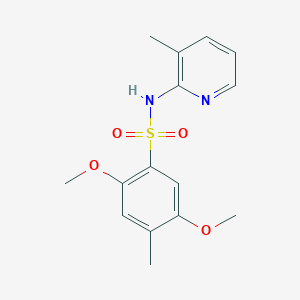![molecular formula C13H22N2O2S B225510 N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. DIDS is a potent inhibitor of a variety of ion channels and transporters, and it has been used in research to elucidate the function of these proteins.
Mecanismo De Acción
DIDS acts as an inhibitor of ion channels and transporters by binding to specific sites on the protein. It has been shown to interact with the transmembrane domains of chloride channels and anion exchangers, blocking the movement of ions across the membrane. DIDS has also been shown to interact with the ATP-binding site of some potassium channels, preventing the channel from opening in response to changes in membrane potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS depend on the specific ion channel or transporter being targeted. Inhibition of chloride channels can lead to alterations in the electrical properties of cells, while inhibition of anion exchangers can affect the pH balance of cells. Inhibition of potassium channels can affect the excitability of cells and lead to changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIDS in lab experiments is its potency as an inhibitor of ion channels and transporters. This allows for precise control of the function of these proteins in cells and tissues. However, one limitation is that DIDS can have off-target effects on other proteins, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of ion channels and transporters, which would allow for greater precision in manipulating the function of these proteins. Another area of interest is the investigation of the role of transporters in drug uptake and efflux, which could lead to the development of more effective drug therapies. Finally, the study of the physiological effects of DIDS in vivo could provide insights into its potential as a therapeutic agent.
Métodos De Síntesis
DIDS can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
DIDS has been used in a wide range of scientific research applications, including the study of ion channels and transporters in various tissues and cells. It has been shown to inhibit chloride channels, anion exchangers, and some types of ATP-sensitive potassium channels. DIDS has also been used to investigate the role of transporters in the uptake and efflux of drugs in cells.
Propiedades
Nombre del producto |
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H22N2O2S |
Peso molecular |
270.39 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-11-6-7-12(2)13(10-11)18(16,17)14-8-5-9-15(3)4/h6-7,10,14H,5,8-9H2,1-4H3 |
Clave InChI |
IBOAEXMWRSIXIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







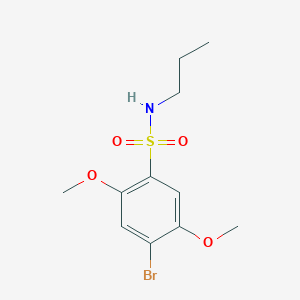
![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
